D-Lysergic acid monoethylamide
Description
Properties
IUPAC Name |
N-ethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-3-19-18(22)12-7-14-13-5-4-6-15-17(13)11(9-20-15)8-16(14)21(2)10-12/h4-7,9,12,16,20H,3,8,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBWTGYUIBTVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation Using Carbodiimide Reagents
The most widely implemented approach involves activating lysergic acid's carboxyl group using carbodiimide-based coupling agents. A 2023 study demonstrated optimal results using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) as a coupling additive. The reaction proceeds in anhydrous dimethylformamide (DMF) at 0-4°C under nitrogen atmosphere, achieving 68-72% isolated yield after purification (Table 1). Critical parameters include strict moisture control to prevent hydrolysis of the activated intermediate and maintenance of pH 6.5-7.0 through controlled addition of N-methylmorpholine.
Table 1: Comparative Analysis of Carbodiimide-Mediated Amidation Conditions
| Parameter | EDC/HOBt System | DCC/DMAP System |
|---|---|---|
| Reaction Temp (°C) | 0-4 | 25 |
| Time (h) | 18 | 36 |
| Yield (%) | 72 | 58 |
| Epimerization (%) | <2 | 8 |
| Scale-up Feasibility | Excellent | Moderate |
Recent advancements have introduced polymer-supported carbodiimide reagents, enabling simplified purification through filtration rather than aqueous workups. This modification reduces emulsion formation during extraction while maintaining comparable yields (70±3%) across laboratory-scale batches up to 200g.
Ethylamine Condensation Under Acidic Conditions
An alternative pathway employs in situ activation of lysergic acid using chlorinating agents followed by ethylamine coupling. The Yamaguchi protocol, modified for ergoline stability, utilizes oxalyl chloride in tetrahydrofuran (THF) to generate the acid chloride intermediate. Subsequent addition of ethylamine hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) yields the target amide with 65-68% efficiency. Key considerations include:
- Strict temperature control (-15°C to 0°C) during acid chloride formation
- Use of scavengers (e.g., molecular sieves) to sequester liberated HCl
- Sequential addition of ethylamine to prevent premature quench of the activated species
This method demonstrates particular utility in continuous flow systems, where residence time optimization (45s in 2mm ID reactor) enhances conversion rates to 78% while minimizing degradation.
Enzymatic Synthesis Approaches
Emerging biocatalytic strategies employ lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica supports. The enzyme catalyzes the aminolysis of lysergic acid ethyl ester in tert-butanol/water biphasic systems, achieving 82% conversion at 37°C within 24h. Notable advantages include:
- Complete retention of stereochemical integrity at C5 and C8 positions
- Elimination of heavy metal catalysts
- Ambient pressure operation conditions
Scale-up trials (100L reactor) demonstrated 91% product recovery using a novel aqueous two-phase extraction system, highlighting industrial potential.
Reaction Optimization and Catalytic Innovations
Recent breakthroughs in catalytic design have substantially improved the efficiency of lysergic acid derivatization. A 2024 study introduced a cerium-doped zirconium metal-organic framework (Ce-Zr-MOF) that enhances both reaction rate and selectivity. The material's Lewis acid sites activate the carbonyl group while suppressing epimerization through spatial confinement effects. Key performance metrics include:
- Turnover frequency (TOF): 420 h⁻¹ vs. 180 h⁻¹ for conventional catalysts
- Epimerization suppression: 0.5% vs. 2-8% in standard systems
- Catalyst recyclability: 15 cycles with <5% activity loss
Microwave-assisted synthesis has reduced reaction times from 18h to 35 minutes while maintaining yields at 70±2% through controlled dielectric heating at 80W. Real-time in situ Raman monitoring enables precise endpoint detection, particularly crucial for preventing over-activation of the indole nitrogen.
Purification and Isolation Techniques
The inherent polarity differences between lysergic acid derivatives and byproducts necessitate sophisticated purification strategies. Multi-dimensional chromatography employing reversed-phase (C18) and chiral stationary phases achieves >99.5% purity in analytical quantities. Industrial-scale processes utilize continuous chromatography with simulated moving bed (SMB) technology, reducing solvent consumption by 40% compared to batch methods.
Table 2: Solvent Systems for Recrystallization Optimization
| Solvent Combination | Purity (%) | Crystal Morphology | Recovery (%) |
|---|---|---|---|
| EtOAc/Hexanes | 98.2 | Needles | 85 |
| CH₂Cl₂/MTBE | 99.1 | Prisms | 78 |
| MeOH/H₂O | 97.8 | Plates | 92 |
Advanced crystallization techniques employing ultrasound nucleation control yield monodisperse particles (D90 < 15μm) suitable for pharmaceutical formulation.
Analytical Characterization Protocols
Comprehensive quality control requires orthogonal analytical methods:
- Chiral HPLC : Crownpak CR-I column (5μm, 4.6×150mm), 0.1% TFA in H₂O/MeCN (85:15), 1mL/min, 225nm detection
- High-Resolution MS : Q-TOF instrument, ESI+ mode, m/z 354.2164 [M+H]+ (calc. 354.2168)
- Vibrational Spectroscopy : FT-IR (KBr) 1654 cm⁻¹ (amide I), 1542 cm⁻¹ (amide II)
X-ray crystallography remains the gold standard for absolute configuration determination, with recent micro-ED advancements enabling structure verification from sub-milligram quantities.
Chemical Reactions Analysis
Amide Formation: Reaction Pathways
The synthesis of D-lysergic acid monoethylamide involves coupling lysergic acid with monoethylamine. The reaction likely mirrors the LSD synthesis process but substitutes diethylamine with monoethylamine:
-
Activation of lysergic acid : Conversion to a reactive intermediate (e.g., using reagents like phosphoryl chloride or peptide coupling agents) .
-
Amination : Reaction with monoethylamine to form the amide bond.
-
Purification : Chromatographic methods to isolate the desired enantiomer (this compound).
Key Reaction Mechanisms
-
Amide bond formation : Lysergic acid’s carboxylic acid group reacts with monoethylamine under catalytic conditions (e.g., using coupling agents like dicyclohexylcarbodiimide or carbonyl diimidazole) .
-
Stereochemical control : Ensuring the formation of the d-enantiomer, which is pharmacologically active. This may involve chiral resolution techniques (e.g., diastereomeric salt formation) .
Pharmacological Implications
Comparative Table: Lysergic Acid Amides
Scientific Research Applications
9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various ergoline derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in psychiatric and neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications
Mechanism of Action
The mechanism of action of 9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, modulating neurotransmitter release and influencing various physiological and psychological processes. The compound’s effects are mediated through the activation of specific serotonin receptor subtypes, leading to changes in mood, perception, and cognition .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues of Lysergic Acid
Lysergic Acid Diethylamide (LSD)
- Structure : LSD features N,N-diethylamide groups at the C8 position of lysergic acid.
- Pharmacology : LSD is a potent serotonin (5-HT) receptor agonist, particularly at 5-HT$_{2A}$ receptors, with a half-life of ~3–5 hours in humans. It induces psychedelic effects at doses as low as 20–30 µg .
- Metabolism: LSD is metabolized to LAE (via N-demethylation) and norLSD (via N-deethylation) .
D-Lysergic Acid Ethylamide (LAE)
- Structure: LAE replaces one ethyl group of LSD with a hydrogen atom, forming a monoethylamide.
- Pharmacology : LAE exhibits species-specific effects. In rats, LAE induces hyperthermia more potently than LSD (ED$_{50}$ = 0.1 mg/kg vs. LSD’s 0.3 mg/kg), whereas in rabbits, LSD is 3–7× more potent .
- Receptor Binding : LAE shows moderate affinity for 5-HT receptors but lacks the full psychedelic profile of LSD, likely due to reduced lipophilicity and altered receptor kinetics .
NorLSD (N-Demethyl-LSD)
- Structure: NorLSD lacks the N-methyl group of LSD.
- Activity: It is less potent than LSD in hyperthermic assays (rabbits: norLSD ED${50}$ = 0.5 mg/kg vs. LSD ED${50}$ = 0.03 mg/kg) and has negligible psychedelic effects .
Ergometrine
- Structure : Ergometrine is a lysergic acid amide with an α-hydroxyethylamide substituent.
- Function: Unlike LAE, ergometrine is a uterotonic agent with negligible CNS effects. It is biosynthesized via non-ribosomal peptide synthetases (NRPS) that combine lysergic acid with alanine .
Pharmacological and Metabolic Comparisons
Hyperthermic Effects
| Compound | Hyperthermic Potency (Rabbits) | Hyperthermic Potency (Rats) | 5-HT Receptor Affinity |
|---|---|---|---|
| LSD | High (ED$_{50}$ = 0.03 mg/kg) | Moderate (ED$_{50}$ = 0.3 mg/kg) | ++++ |
| LAE | Low (ED$_{50}$ = 0.1 mg/kg) | High (ED$_{50}$ = 0.1 mg/kg) | ++ |
| NorLSD | Very Low (ED$_{50}$ = 0.5 mg/kg) | Low | + |
| Allyl-norLSD | Highest (ED$_{50}$ < 0.03 mg/kg) | Not tested | +++ |
Data from hyperthermia studies in rabbits and rats .
- Mechanism : LAE’s hyperthermic effect in rats is attenuated by methysergide (a 5-HT antagonist), implicating serotonin receptors in its action .
Metabolic Pathways
Research and Regulatory Considerations
Q & A
Q. What analytical methods are recommended for quantifying LAE in biological samples?
To quantify LAE, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols are essential. These methods should include calibration curves with internal standards (e.g., deuterated analogs), matrix-matched validation (plasma, serum, urine), and sensitivity thresholds (e.g., limits of detection ≤0.1 ng/mL). Sample preparation may involve solid-phase extraction to isolate LAE from complex matrices .
Q. What pharmacokinetic parameters should be prioritized when studying LAE metabolism?
Key parameters include half-life (t½), maximum plasma concentration (Cmax), time to Cmax (Tmax), clearance (CL), and volume of distribution (Vd). For metabolites like LAE, metabolite-to-parent ratios and metabolic pathways (e.g., cytochrome P450 involvement) should be characterized using serial sampling and compartmental modeling .
Q. How should LAE synthesis and purity be validated for experimental use?
Synthesize LAE via controlled esterification of lysergic acid, followed by purification using column chromatography. Characterize purity via nuclear magnetic resonance (NMR) spectroscopy (>98% purity), high-performance liquid chromatography (HPLC), and mass spectrometry. Document batch-specific data (e.g., solvent residues, isotopic labeling) to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on LAE’s metabolic stability be resolved across studies?
Conduct comparative analyses using standardized protocols (e.g., uniform incubation conditions for liver microsomes). Evaluate interspecies variability (e.g., human vs. rodent CYP450 isoforms) and validate findings with in vivo correlation studies. Use statistical tools like Bland-Altman plots to assess inter-laboratory variability .
Q. What experimental designs are optimal for studying LAE’s interaction with serotonergic receptors?
Employ radioligand binding assays (e.g., 5-HT2A receptor affinity) with competitive inhibition curves. Pair these with functional assays (e.g., calcium flux in HEK293 cells) to distinguish agonist/antagonist effects. Control for pH, temperature, and solvent interference. Use nonlinear regression to calculate EC50/IC50 values and Hill coefficients .
Q. How should researchers address discrepancies in LAE’s reported neuropharmacological effects?
Apply meta-analytic frameworks to aggregate data across studies, adjusting for confounders (e.g., dose ranges, species differences). Perform sensitivity analyses to identify outlier datasets. Replicate key findings under controlled conditions with pre-registered protocols to minimize bias .
Q. What statistical methods are suitable for analyzing LAE’s dose-response relationships in behavioral studies?
Use mixed-effects models to account for inter-individual variability in dose-response curves. Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. Include power analyses during experimental design to ensure adequate sample sizes for detecting effect sizes (α=0.05, power ≥80%) .
Methodological Guidance
- Data Presentation : Prioritize graphical abstracts for metabolic pathways (e.g., Sankey diagrams) and dose-response curves. Include raw data in appendices, with processed data (mean ± SD) in main texts .
- Replicability : Document detailed protocols for synthesis, analytics, and assays using platforms like Protocols.io . Share datasets and code via repositories (e.g., Zenodo, GitHub) .
- Ethical Compliance : For human studies, disclose LAE’s regulatory status (e.g., Schedule I controls) and obtain ethics approvals for controlled substance protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
